[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol
Description
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol (CAS: 40235-57-2) is a thiazole derivative characterized by hydroxymethyl (-CH₂OH) groups at both the 2- and 4-positions of the heterocyclic ring. Its molecular formula is C₅H₇NO₂S, with a molecular weight of 145.18 g/mol . The compound is commercially available in high-purity forms (≥99%) and serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and materials science. Its structure enables hydrogen bonding and functionalization, making it valuable for designing bioactive molecules or polymers .
Properties
IUPAC Name |
[2-(hydroxymethyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-1-4-3-9-5(2-8)6-4/h3,7-8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTZGECDJALUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, followed by hydroxymethylation. The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, microwave-assisted synthesis has been reported to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation can yield [4-(Formyl)-1,3-thiazol-2-yl]methanol or [4-(Carboxyl)-1,3-thiazol-2-yl]methanol.
- Reduction can produce [4-(Methyl)-1,3-thiazol-2-yl]methanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Explored for its anticancer and anti-inflammatory activities.
- Potential use in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of dyes and pigments for material science .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleic acids or proteins, affecting their function and stability. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Thiazoles with hydroxymethyl or related substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol and Analogs
Key Observations
Substituent Effects on Polarity: The dual hydroxymethyl groups in this compound enhance its water solubility compared to analogs like (2-Methyl-1,3-thiazol-4-yl)methanol, where the methyl group reduces polarity . Fluorinated derivatives (e.g., [4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methanol) exhibit increased metabolic stability and electronegativity, favoring interactions with biological targets .
Biological Activity :
- Thiazoles with aromatic substituents (e.g., phenyl or methoxyphenyl) demonstrate higher bioactivity. For example, compound 6a () inhibits cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that the hydroxymethyl group in the target compound could similarly modulate enzyme binding .
Synthetic Utility :
- The tert-butyl piperidine derivative () highlights the use of hydroxymethyl thiazoles as intermediates in complex molecule synthesis, leveraging their reactivity for coupling reactions .
Material Science Applications: [4-(1,3-Thiazol-2-yl)phenyl]methanol () is employed in polymer design due to its rigid aromatic structure, whereas the target compound’s simpler structure may favor flexibility in molecular architectures .
Biological Activity
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol is a thiazole derivative that has garnered attention for its potential biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The thiazole ring in its structure is known to play a crucial role in its biological activity by interacting with various biomolecules.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Enzyme Interaction : The compound can inhibit or activate enzymes, which affects metabolic pathways involved in microbial growth, viral replication, and cancer cell proliferation.
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting cellular metabolism and homeostasis.
- Electrophilic/Nucleophilic Substitution : The thiazole ring allows for electrophilic and nucleophilic substitutions, facilitating interactions with various proteins and enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
In vitro studies have demonstrated the potential of this compound to inhibit cancer cell proliferation. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways . For instance:
- Cytotoxicity Assays : In assays involving various cancer cell lines, the compound exhibited IC50 values indicating effective cytotoxicity at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 47 |
| MCF-7 (breast cancer) | 35 |
These results highlight the compound's selective action against cancer cells compared to normal cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound inhibited growth in resistant strains at significantly lower concentrations than traditional antibiotics.
Investigation into Anticancer Mechanisms
Another research effort focused on understanding the molecular mechanisms underlying the anticancer effects of this compound. The study utilized molecular docking simulations to predict binding interactions with key proteins involved in cell cycle regulation and apoptosis.
Q & A
Q. What are the common synthetic routes for [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol, and what methodological considerations are critical?
The synthesis typically involves condensation reactions under controlled conditions. For example:
- Thiazole ring formation : Reacting 2-amino-thiazole derivatives with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl byproducts .
- Hydroxymethyl group introduction : Refluxing intermediates in methanol or ethanol, often with catalysts like HCl or NaOH to enhance reaction efficiency .
- Purification : Recrystallization from ethanol-DMF mixtures (common for thiazole derivatives) to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for structure determination, though limitations in handling twinned crystals or disordered atoms may require cross-validation with spectroscopy .
- Spectroscopy :
- Elemental analysis : Validates molecular formula by comparing calculated vs. experimental C/H/N/S percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Methanol or ethanol reflux enhances solubility of polar intermediates, while dioxane aids non-polar reactions .
- Catalyst optimization : Triethylamine improves reaction rates in chloroacetylations by scavenging HCl .
- Temperature control : Prolonged reflux (6-8 hours) ensures complete cyclization of thiazole rings .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, solvent volumes) identifies optimal conditions .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structure elucidation?
- Cross-validation : Combine XRD with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns .
- Dynamic NMR : Resolves ambiguities in stereochemistry or conformational flexibility not captured in static crystal structures .
- Re-refinement : Use alternative SHELX settings (e.g., TWIN/BASF commands) to model twinned crystals or disorder .
Q. How can computational methods predict the biological interactions of this compound derivatives?
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes or receptors) by analyzing steric and electronic complementarity. For example, thiazole derivatives show affinity for triazine-binding proteins in docking studies .
- MD simulations : Assess stability of ligand-target complexes over time, identifying key hydrogen bonds (e.g., hydroxymethyl-OH with active-site residues) .
- QSAR modeling : Correlates structural features (e.g., substituent electronegativity) with bioactivity to guide derivative design .
Q. What purification strategies address solubility challenges in isolating this compound?
- Recrystallization : Use ethanol-DMF (4:1 v/v) to exploit differential solubility of product vs. byproducts .
- Column chromatography : Employ silica gel with chloroform-methanol gradients (95:5 to 80:20) for polar impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile-water mobile phases achieve >95% purity for sensitive assays .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
